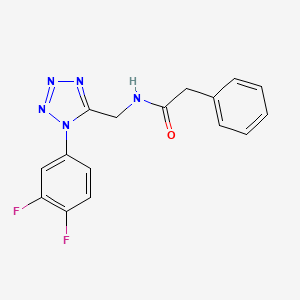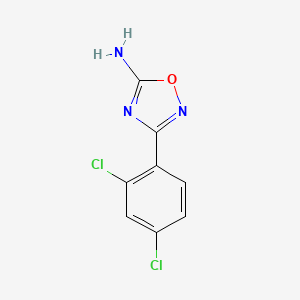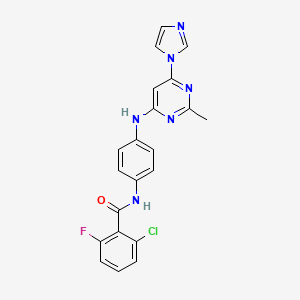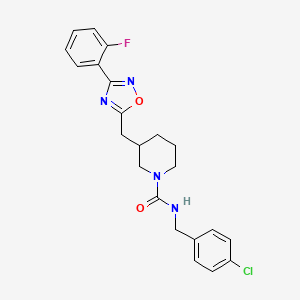
6-(dimethylamino)-3-methylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(dimethylamino)-3-methylpyrimidin-4(3H)-one” is a systemic, eradicant fungicide . It has a high aqueous solubility and is quite volatile . Based on its chemical properties, it may leach to groundwater . It can be persistent in soil systems .
Synthesis Analysis
The synthesis of dihydropyrimidinone (DHPM) derivatives, which are similar to the compound , has been achieved using Citrus macroptera juice via the Biginelli reaction . This method showed better yield, shorter reaction time, and did not require an organic solvent for the reaction .Chemical Reactions Analysis
The compound “4-Dimethylaminopyridine (DMAP)”, which is structurally similar to “6-(dimethylamino)-3-methylpyrimidin-4(3H)-one”, is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Wissenschaftliche Forschungsanwendungen
Medicine: Anticancer Research
This compound has been studied for its potential use in anticancer treatments. Organotin (IV) complexes containing similar structures have shown cytotoxic effects against human breast cancer cells (MCF-7). These complexes can induce apoptosis, which is a programmed cell death crucial for stopping cancer cell proliferation .
Agriculture: Herbicide Development
In the agricultural sector, compounds with similar structures are used in the development of herbicides. For instance, Hexazinone, a compound with a related structure, is a broad-spectrum herbicide used to control a variety of weeds in crops like sugarcane and alfalfa .
Environmental Science: Pollution Control
Related compounds are being explored for their role in environmental science, particularly in pollution control. They are examined for their leachability and mobility in soil, as well as their ecotoxicity, which includes effects on fish, daphnia, and bees .
Material Science: Nonlinear Optical Materials
In material science, derivatives of this compound are used to create nonlinear optical materials for devices. These materials are essential for applications such as frequency conversion, optical modulation, and integrated optics .
Chemical Engineering: Process Optimization
Chemical engineering utilizes such compounds in process optimization. The unique properties of these compounds can influence reaction mechanisms and pathways, leading to more efficient chemical processes and production methods .
Biochemistry: Metabolic Pathway Studies
In biochemistry, compounds like “6-(dimethylamino)-3-methylpyrimidin-4(3H)-one” are used to study metabolic pathways. They can act as inhibitors or activators of certain enzymes, helping to elucidate the biochemical pathways in organisms .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “6-(dimethylamino)-3-methylpyrimidin-4(3H)-one” are not available, research into similar compounds like dihydropyrimidinone (DHPM) derivatives has shown promising results in the field of anticancer drug development . These compounds have shown significant cell death in human A549 lung adenocarcinoma cells , indicating that they might be promising anticancer drug candidates for treating different types of cancers, particularly cancer of the lung .
Eigenschaften
IUPAC Name |
6-(dimethylamino)-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-9(2)6-4-7(11)10(3)5-8-6/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTWJKTVLOJQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(dimethylamino)-3-methylpyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



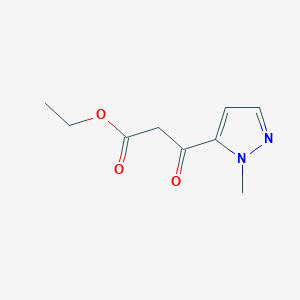
![9-bromo-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2900241.png)
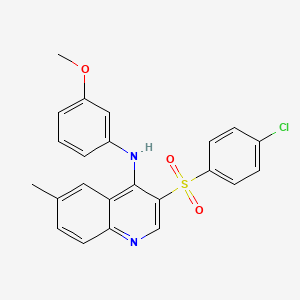
![(E)-N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900243.png)
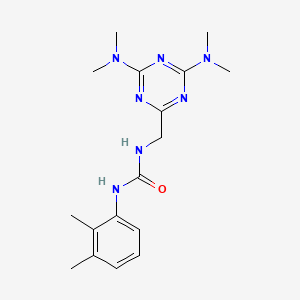
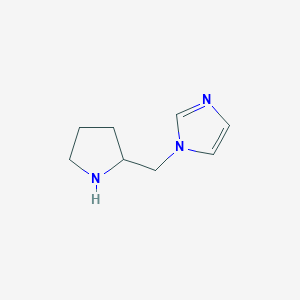
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2900251.png)
